molecular formula C8H7N3O3 B2459244 8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159833-08-5

8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No.: B2459244
CAS No.: 1159833-08-5
M. Wt: 193.162
InChI Key: ZWLFFGORHNTWBG-UHFFFAOYSA-N
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Description

8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with a methoxy group at the 8th position and a carboxylic acid group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and results in high yields. The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar microwave-mediated methods. The use of dicationic molten salts as catalysts has also been explored, providing an efficient and environmentally friendly approach to large-scale production .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cardiovascular disorders and type 2 diabetes.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions

Comparison with Similar Compounds

Uniqueness: 8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and carboxylic acid groups contribute to its reactivity and potential therapeutic applications .

Properties

IUPAC Name

8-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-5-3-2-4-11-6(5)9-10-7(11)8(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLFFGORHNTWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CN2C1=NN=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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